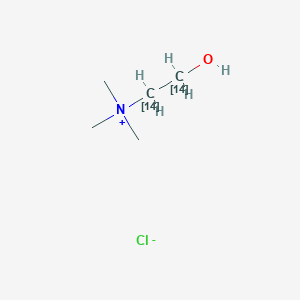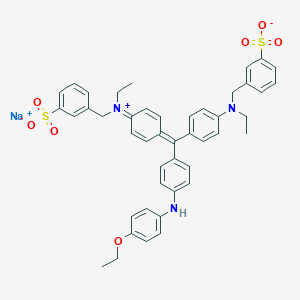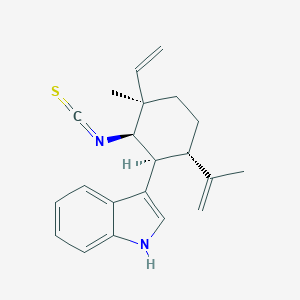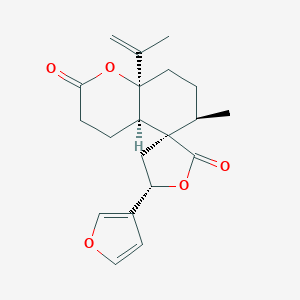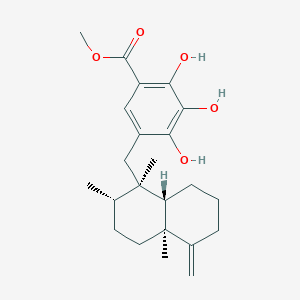![molecular formula C19H30Cl3N3O B034455 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride CAS No. 100427-91-6](/img/structure/B34455.png)
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride, also known as Lu AE58054, is a novel compound that has shown potential in the treatment of cognitive impairment associated with Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is not fully understood. However, it is believed to work by modulating the activity of several key neurotransmitter systems in the brain, including the cholinergic, glutamatergic, and serotonergic systems. 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to increase the release of acetylcholine, a key neurotransmitter involved in learning and memory, and to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning.
Biochemische Und Physiologische Effekte
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. These include improving cognitive function, reducing the formation of amyloid plaques in the brain, and reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 for lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for studying the underlying mechanisms of cognitive impairment and developing new treatments for Alzheimer's disease. However, one of the limitations of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054. One area of research is the development of more potent and selective analogs of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 that may have improved efficacy and fewer side effects. Another area of research is the investigation of the long-term effects of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 on cognitive function and brain health. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 in humans with Alzheimer's disease.
Synthesemethoden
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 3-(4-methylpiperazin-1-yl)propan-1-amine with 2,3-dihydrobenzofuran-5-carboxylic acid to form the corresponding amide. The amide is then reduced to the corresponding amine, which is further reacted with 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-6-one to form the final product 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054.
Wissenschaftliche Forschungsanwendungen
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been extensively studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease. In preclinical studies, 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to have neuroprotective effects and may help to prevent the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
100427-91-6 |
|---|---|
Produktname |
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride |
Molekularformel |
C19H30Cl3N3O |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
8-[3-(4-methylpiperazin-1-yl)propyl]-6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridine;trihydrochloride |
InChI |
InChI=1S/C19H27N3O.3ClH/c1-21-9-11-22(12-10-21)8-2-3-15-4-5-18-16(13-15)17-14-20-7-6-19(17)23-18;;;/h6-7,14-15H,2-5,8-13H2,1H3;3*1H |
InChI-Schlüssel |
SMDIBDUCMSWCFN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCC2CCC3=C(C2)C4=C(O3)C=CN=C4.Cl.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)CCCC2CCC3=C(C2)C4=C(O3)C=CN=C4.Cl.Cl.Cl |
Synonyme |
BENZOFURO(3,2-c)PYRIDINE, 1,2,3,4-TETRAHYDRO-2-(3-(4-METHYL-1-PIPERAZI NYL)PROPYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



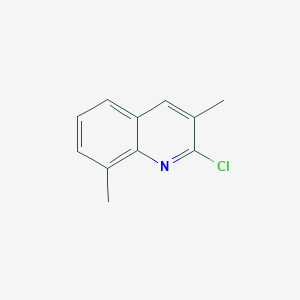
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)


